2,5-Dihydroxybenzohydrazide

Descripción general

Descripción

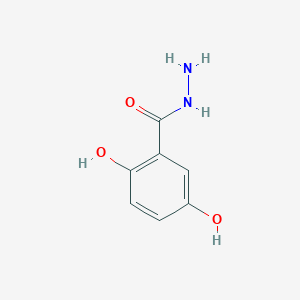

2,5-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxybenzohydrazide can be synthesized through the reaction of 2,5-dihydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dihydroxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2,5-Dihydroxybenzohydrazide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It exhibits antioxidant properties and is used in studies related to oxidative stress.

Industry: Used in the synthesis of polymers and dyes.

Mecanismo De Acción

The mechanism of action of 2,5-dihydroxybenzohydrazide involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydrazide group can form coordination complexes with metal ions. These interactions can modulate biological pathways, such as those involved in oxidative stress and enzyme inhibition .

Comparación Con Compuestos Similares

- 2,4-Dihydroxybenzohydrazide

- 3,5-Dihydroxybenzohydrazide

- 2,5-Dihydroxybenzoic acid

Comparison: 2,5-Dihydroxybenzohydrazide is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological activity. Compared to 2,4-dihydroxybenzohydrazide, it may exhibit different antioxidant properties and coordination chemistry due to the different spatial arrangement of functional groups .

Actividad Biológica

2,5-Dihydroxybenzohydrazide (DHBH) is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by two hydroxyl groups and a hydrazide moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of DHBH, focusing on its anticancer, antibacterial, and antioxidant properties, along with relevant case studies and research findings.

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

DHBH exhibits a unique structural configuration that influences its reactivity and biological interactions. The presence of hydroxyl groups enhances its potential as an antioxidant and facilitates interactions with biomolecules.

Biological Activity Overview

DHBH has been studied for various biological activities:

Anticancer Mechanism

A study investigated the effects of a 2,5-Dihydroxybenzoic Acid–gelatin conjugate (related to DHBH) on cancer cell motility. The results indicated that this conjugate significantly inhibited basal cell migration and invasion by disrupting the interaction between Hsp90 proteins and cell surface heparan sulfate proteoglycans (HSPGs). This suggests that DHBH may exert similar effects due to its structural characteristics .

Table 1: Effects of 2,5-Dihydroxybenzoic Acid–Gelatin Conjugate on Cell Migration

| Concentration (μg/mL) | % Inhibition of Migration |

|---|---|

| 10 | 30% |

| 50 | 45% |

| 100 | Not tested |

Antibacterial Studies

While direct studies on DHBH's antibacterial activity are scarce, related hydrazone compounds have shown efficacy against various bacterial strains. For instance, derivatives of dihydroxybenzohydrazides have exhibited significant inhibitory concentrations against Staphylococcus aureus and other pathogens .

Antioxidant Activity

DHBH's antioxidant properties were evaluated through various assays measuring its ability to scavenge free radicals. It was found to effectively reduce oxidative stress markers in cellular models, suggesting its potential use in therapeutic applications related to oxidative damage .

Case Studies

-

Case Study on Anticancer Activity :

- A research team evaluated the antiproliferative effects of various hydrazone derivatives related to DHBH on cancer cell lines (e.g., HepG2, LN-229). The study utilized the MTT assay to determine cell viability post-treatment with these compounds. Results indicated significant cytotoxicity at low micromolar concentrations, with IC50 values ranging from 3.91 µg/mL to higher concentrations depending on the specific derivative tested .

-

Case Study on Antioxidant Effects :

- A comparative study assessed the antioxidant capacity of DHBH against standard antioxidants using DPPH radical scavenging assays. The findings revealed that DHBH exhibited comparable or superior antioxidant activity compared to well-known antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

2,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-3-4(10)1-2-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGSJAZCDGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325384 | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-90-9 | |

| Record name | 15791-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,5-Dihydroxybenzohydrazide suitable for N-glycan analysis in MALDI-MS?

A1: this compound (DHBH) demonstrates beneficial properties as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for N-glycan analysis:

- Improved Ionization Efficiency: DHBH significantly enhances the ionization of reducing carbohydrates, including N-glycans. [] This leads to stronger signals and improved detection sensitivity in MALDI-MS analysis.

- Uniform Co-crystallization: When combined with a catalytic matrix like DHB, the DHB/DHBH mixture promotes homogenous co-crystallization of the matrix and analyte (N-glycans). This uniform distribution minimizes variability in ionization and allows for more accurate quantitative analysis. []

Q2: How does the combination of DHBH and DHB improve the quantitative analysis of N-glycans?

A2: The combination of DHBH and DHB in the CSRCM strategy enhances quantitative analysis of N-glycans through the following mechanisms:

- High Derivatization Efficiency: DHBH reacts with reducing N-glycans, leading to efficient derivatization. This derivatization process improves ionization efficiency and contributes to better signal intensity for quantification. []

- Improved Linearity: The acid-base chemistry of the DHB/DHBH mixture facilitates consistent co-crystallization, minimizing signal suppression effects often observed in MALDI-MS. This leads to a good linear response over a wide concentration range, enabling accurate quantification. []

- Internal Standard Method: The use of an internal standard further enhances the accuracy of quantification by correcting for variations in ionization and sample preparation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.